1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
Properties
IUPAC Name |
1-phenyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h1-9H,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMDBIPSPLIGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with an appropriate aromatic aldehyde and thiourea in acetic acid. The reaction is carried out at elevated temperatures (80-85°C) for several hours with continuous stirring . After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with other enzymes and receptors also contributes to its diverse biological activities.
Comparison with Similar Compounds
Research Findings and Clinical Implications
- TTK Inhibition : this compound demonstrates comparable TTK inhibition (IC₅₀ = 10 nM) to pyrazolotriazine analogues but with improved cellular activity (EC₅₀ = 50 nM vs. 120 nM) .
- DDR1 Selectivity : While less potent than ethynylbenzamide derivatives (IC₅₀ = 3 nM), the urea compound’s broader kinase profile may benefit polypharmacological strategies in metastatic cancers .
Biological Activity
1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, particularly focusing on its interactions with various biological targets.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, typically involves multi-step organic reactions. The compound can be synthesized using a one-pot reaction involving aminopyrazole derivatives and isocyanates, which allows for the formation of the urea linkage efficiently.
Target Interactions
This compound has been identified as a potent inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in various signaling pathways associated with immune responses and cancer progression. The inhibition of MALT1 has therapeutic implications in treating autoimmune disorders and certain cancers such as non-Hodgkin lymphoma and chronic myelogenous leukemia .
Inhibition Profiles
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory activity against several kinases. For instance, studies have shown that derivatives can inhibit Pim-1 kinase with high potency, which is relevant for cancer therapies targeting abnormal cell growth. The selectivity of these compounds is critical, as they have demonstrated minimal off-target effects on other kinases such as hERG at concentrations up to 30 μM .
Study 1: Inhibition of Pim-1 Kinase
A study evaluated the activity of several pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 and Flt-3 kinases. The lead compound showed over 98% inhibition of Pim-1 at 1 μM concentration, demonstrating its potential as a selective therapeutic agent. The study also highlighted that the compound's ability to inhibit BAD phosphorylation was indicative of its mechanism in promoting apoptosis in cancer cells .
Study 2: MALT1 Inhibition and Therapeutic Applications
Another investigation focused on the MALT1 inhibitory properties of pyrazolo-pyrimidine derivatives. These compounds were tested in models of autoimmune diseases and inflammatory conditions. Results indicated that they could effectively reduce symptoms associated with rheumatoid arthritis and multiple sclerosis by modulating MALT1 activity .
Table 1: Inhibitory Activity of Selected Compounds
| Compound Name | Target Kinase | IC50 (µM) | Selectivity Profile |
|---|---|---|---|
| Compound A | Pim-1 | <0.5 | High |
| Compound B | Flt-3 | <0.8 | Moderate |
| Compound C | MALT1 | <0.2 | Very High |
Table 2: Biological Effects in Cellular Assays
| Compound Name | Effect on Cell Viability (%) | Mechanism of Action |
|---|---|---|
| Compound A | 85% (at 10 µM) | Induces apoptosis via BAD pathway |
| Compound B | 70% (at 10 µM) | Inhibits cell proliferation |
| Compound C | 90% (at 10 µM) | Modulates immune response |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
